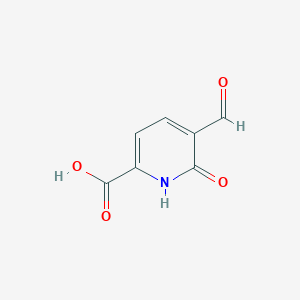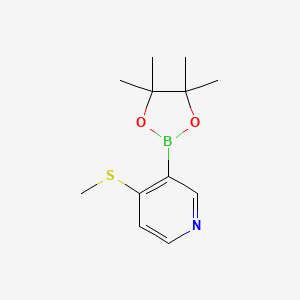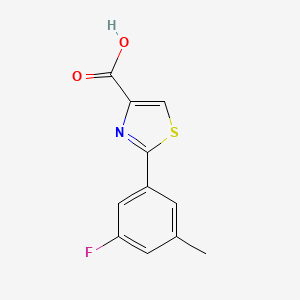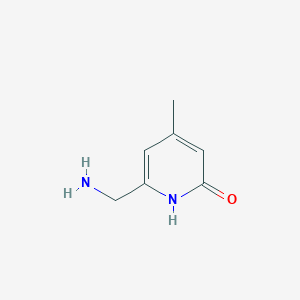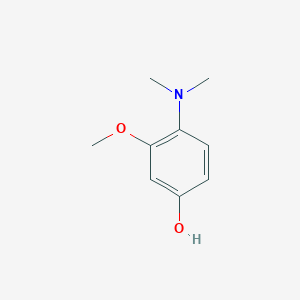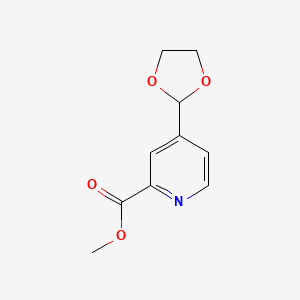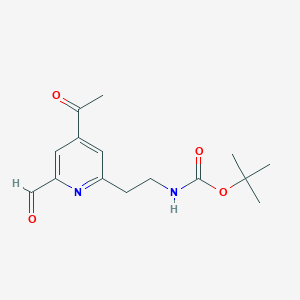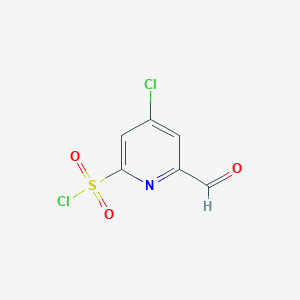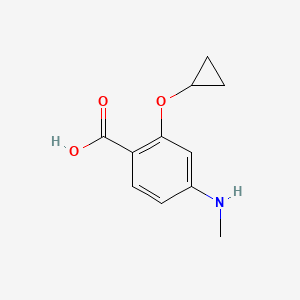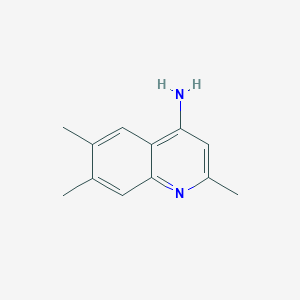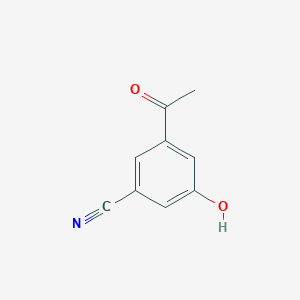
Dimethyl 4-acetylpyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-acetylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It belongs to the pyridine family and is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring. This compound is known for its versatile applications in organic synthesis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-acetylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxypyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-acetylpyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 4-acetylpyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: Dimethyl 4-acetylpyridine-2,6-dicarboxylate is unique due to the presence of the acetyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
dimethyl 4-acetylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-4-8(10(14)16-2)12-9(5-7)11(15)17-3/h4-5H,1-3H3 |
Clave InChI |
FYCQRNFTJBBQLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


